molecular formula C13H16F3NO2*HCl*H2O B613157 H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O CAS No. 1315449-99-0

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O

Cat. No. B613157
M. Wt: 275,27*36,45*18,01 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O is an organic compound with a unique structure, consisting of a hydrophobic aromatic core and a hydrophilic polar side chain. The compound is a derivative of the amino acid phenylalanine and is commonly used in research studies to study the structure and function of proteins. This compound has been used in various scientific research applications, including the study of protein-ligand interactions, protein folding, and enzyme kinetics.

Scientific Research Applications

Chemical Reactions and Properties

  • Formation and Stability of Salts

    A study by Finze et al. (2005) explored the reaction of gaseous HCl with various compounds, resulting in stable salts at room temperature. These reactions, involving compounds with structural similarities to H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, contribute to the understanding of the formation and stability of related compounds (Finze et al., 2005).

  • Behavior as Hydrogen Bond Acceptors

    Research by Rozas et al. (2000) investigated the hydrogen bond (HB) basicity of various ylides, revealing their potential as strong HB acceptors. This research is pertinent to understanding the intermolecular interactions of compounds like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, particularly in how they might form stable complexes with other molecules (Rozas et al., 2000).

  • Validation of Measurements Involving HCl

    Mahieu et al. (2008) validated measurements of hydrogen chloride (HCl) in atmospheric studies, which is essential for understanding the environmental behavior and impact of compounds containing HCl, like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O (Mahieu et al., 2008).

  • Synthesis and Structural Analysis

    Singh et al. (1999) conducted the synthesis of α-Hydroxy α-trifluoromethylated amides, a class of compounds related to H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O. Their research provides insight into the synthetic pathways and molecular structure of similar compounds (Singh et al., 1999).

Applications in Catalysis and Chemical Synthesis

  • Palladium/Silica Catalyst in H2O2 Formation

    A study by Liu and Lunsford (2006) explored the role of chloride ions in the formation of hydrogen peroxide over a Pd/SiO2 catalyst. Understanding these interactions can inform the use of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O in catalytic processes, as its structure may influence similar catalytic reactions (Liu & Lunsford, 2006).

  • Catalysis in Hydrogenation Reactions

    Baratta et al. (2014) investigated ruthenium catalysts for hydrogenation and transfer hydrogenation of ketones. The functional groups and structural similarities of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O to some of the compounds in this study may suggest potential roles in similar catalytic processes (Baratta et al., 2014).

  • Intermolecular Hydrogen Bonding in Chemical Reactions

    Shubina et al. (1996) provided insights into intermolecular hydrogen bonding with acidic alcohols. This research is relevant to understanding how H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O might interact in similar chemical environments (Shubina et al., 1996).

properties

IUPAC Name

ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2.ClH.H2O/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16;;/h4-7H,3,8,17H2,1-2H3;1H;1H2/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUKZOPTTLWCNM-CURYUGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O

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